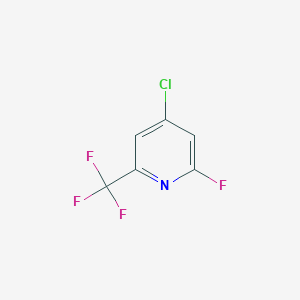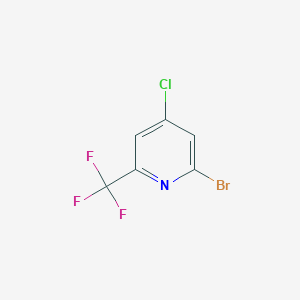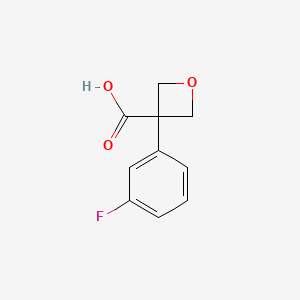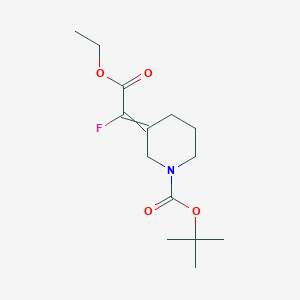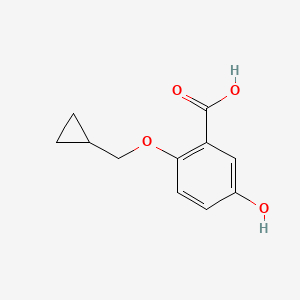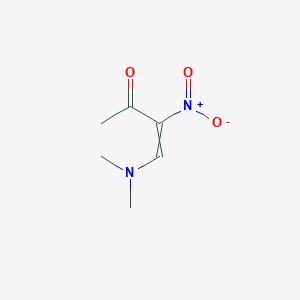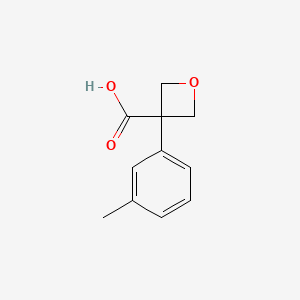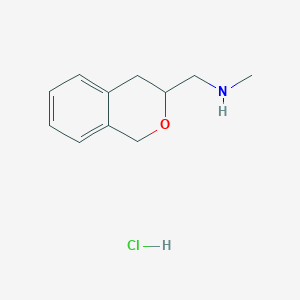![molecular formula C12H21NO3 B1403696 Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate CAS No. 1214900-26-1](/img/structure/B1403696.png)
Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate
Übersicht
Beschreibung
Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate is a chemical compound with the molecular formula C12H21NO3 . It belongs to the class of spirocyclic ethers. The compound is a colorless liquid that has been used in various scientific experiments.
Molecular Structure Analysis
The InChI code for this compound is1S/C12H21NO3/c1-11(2,3)16-10(14)13-9-4-6-12(7-5-9)8-15-12/h9H,4-8H2,1-3H3,(H,13,14) . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound has a molecular weight of 239.31 . It is a powder in physical form . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1. Photochemical and Thermal Rearrangements
Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate and related compounds have been studied for their behavior in photochemical and thermal rearrangements. For instance, research on the irradiation of a spirooxaziridine, a structurally similar compound, provided insights into the stereoelectronic control theory, explaining regioselectivities in such rearrangements (Lattes et al., 1982).
2. Process Development and Pilot-Plant Synthesis
The compound has been a focus in the process development and pilot-plant synthesis, particularly as an intermediate in the manufacture of specific inhibitors. A study described a practical and scalable synthesis of a related tert-butyl carbamate, emphasizing its importance in industrial applications (Li et al., 2012).
3. Polymerization Studies
Research on the polymerization of related spiro compounds, including 1-oxaspiro[2.5]octa-4,7-dien-6-ones, reveals the potential of this compound in polymer science. These studies highlight the effects of substituents on polymerizability, offering valuable information for materials science and engineering (Kubo et al., 1998).
4. Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of bioactive molecules. For example, research on the synthesis of ovalicin analogs, using a structurally similar compound, demonstrates the potential of tert-butyl carbamates in developing anti-parasitic drugs and exploring antiproliferative effects (Hua et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(1-oxaspiro[2.5]octan-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-9-4-6-12(7-5-9)8-15-12/h9H,4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVLLSRKSDMUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

